molecular formula C9H13NO2S B7976522 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester CAS No. 14819-39-7

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

Cat. No.: B7976522
CAS No.: 14819-39-7
M. Wt: 199.27 g/mol
InChI Key: RWFWAKJZENNTEJ-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group at the fourth position of the thiazole ring, a propyl group at the second position, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester typically involves the reaction of 2-propylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Thiazole-4-carboxylic acid ethyl ester
  • 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is unique due to the presence of the propyl group at the second position of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological properties and applications .

Properties

IUPAC Name

ethyl 2-propyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFWAKJZENNTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163908
Record name 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14819-39-7
Record name 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014819397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of HCl (4M in 1,4-dioxane, 20 mL) was added to a solution of ethyl 2-butyramido-3-mercaptopropanoate (example 56, step a) (3 g) in ethanol (20 mL) and the resulting mixture stirred overnight. The solvent was evaporated and the residue azeotroped twice with toluene. The residue was redissolved in acetonitrile (50 mL), manganese dioxide (11.9 g) was added and the mixture heated at reflux overnight. The reaction was filtered through a pad of Celite. The filter pad was washed with MeCN (3×100 mL). The combined filtrate and washings were evaporated and the residue was purified by silica gel chromatography eluting with 9:1 isohexane:ethyl acetate. The product containing fractions were combined and evaporated to give the subtitled compound as a clear oil. Yield 0.24 g.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
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ethyl 2-butyramido-3-mercaptopropanoate
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0 (± 1) mol
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Reaction Step One
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20 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 3-bromo-2-oxopropanoate (6.32 mL) was added to a solution of butanethioamide (example 87, step a) (5.2 g) in ethanol (100 mL) and the resulting mixture heated at reflux overnight. The solvent was evaporated and the residue partitioned between ethyl acetate (100 mL) and saturated sodium hydrogen carbonate solution (100 mL). The layers were separated and the aqueous phase extracted with ethyl acetate (2×100 mL). The combined organic solutions were washed with brine (100 mL) dried over sodium sulphate, filtered and evaporated. Purification was by silica gel chromatography eluting with 10:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a yellow oil. Yield 5.24 g.
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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